molecular formula C11H16BNO3 B160980 (2-(Diethylcarbamoyl)phenyl)boronic acid CAS No. 129112-21-6

(2-(Diethylcarbamoyl)phenyl)boronic acid

Cat. No.: B160980
CAS No.: 129112-21-6
M. Wt: 221.06 g/mol
InChI Key: TULUDWZVHWOWHZ-UHFFFAOYSA-N
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Description

(2-(Diethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a phenyl ring substituted with a diethylcarbamoyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 2-bromo-N,N-diethylbenzamide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-(Diethylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted carbamoyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has demonstrated that boronic acids can function as inhibitors of beta-lactamases, enzymes produced by bacteria that confer antibiotic resistance. A study highlighted the efficacy of phenylboronic acid derivatives against class A carbapenemases such as KPC-2 and GES-5. These compounds were able to restore the susceptibility of resistant strains to beta-lactam antibiotics like meropenem, showcasing their potential as antibiotic adjuvants .

1.2 Cancer Therapeutics

Boronic acids, including derivatives like (2-(Diethylcarbamoyl)phenyl)boronic acid, have been investigated for their role in cancer treatment. They can bind to specific biological targets, facilitating drug delivery systems that enhance the therapeutic index of chemotherapeutic agents. For instance, conjugates of boronic acids with nanoparticles have been developed to target tumor cells selectively, improving drug accumulation at the site of action while minimizing systemic toxicity .

1.3 Enzyme Inhibition

The ability of boronic acids to form reversible covalent bonds with serine proteases has led to their exploration as enzyme inhibitors in various biochemical pathways. This property is particularly useful in designing drugs that can modulate metabolic processes or inhibit cancer cell proliferation by targeting specific enzymes involved in these pathways .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. The unique reactivity of this compound allows for the formation of complex organic molecules that are crucial in pharmaceutical development and materials science .

2.2 Sensor Development

The ability of boronic acids to selectively bind diols and sugars has been exploited in the development of sensors for glucose and other biomolecules. These sensors are vital for monitoring blood sugar levels in diabetic patients and detecting cancer biomarkers .

Materials Science Applications

3.1 Polymer Chemistry

Boronic acids have been incorporated into polymeric materials to create responsive systems that can react to changes in environmental conditions, such as pH or the presence of specific ions. These materials have potential applications in drug delivery systems and smart coatings .

3.2 Supramolecular Chemistry

The dynamic nature of boronic acid interactions allows for the creation of supramolecular structures that can be used in various applications, including drug delivery and biosensing platforms. The ability to form reversible bonds with biological molecules enhances the functionality and specificity of these systems .

Case Studies

Study Objective Findings
Study on KPC-2 InhibitionEvaluate the effectiveness of phenylboronic acid derivatives against bacterial enzymesIdentified several compounds that significantly restored antibiotic activity against resistant strains
Nanoparticle Drug DeliveryAssess tumor-targeting capabilities of boronic acid-conjugated nanoparticlesDemonstrated enhanced accumulation of doxorubicin in tumor tissues with reduced side effects
Sensor DevelopmentDevelop a glucose sensor using boronic acid-based materialsAchieved high sensitivity and selectivity for glucose detection at physiological pH

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the diethylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.

    (2-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with dimethylcarbamoyl group, which affects its reactivity and solubility.

    (2-(Diethylcarbamoyl)phenyl)boronic Acid Pinacol Ester: A protected form of the boronic acid, which can be deprotected under mild conditions.

Uniqueness

This compound is unique due to the presence of the diethylcarbamoyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.

Biological Activity

(2-(Diethylcarbamoyl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₆BNO₃
  • CAS Number : 129112-21-6
  • Molecular Weight : 223.06 g/mol

The compound features a boronic acid functional group attached to a phenyl ring that is substituted with a diethylcarbamoyl group. This structure is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Boronic acids are known to interact with serine proteases and other enzymes, potentially inhibiting their activity. This property is particularly relevant in the context of antibiotic resistance, where boronic acids can act as β-lactamase inhibitors, restoring the efficacy of β-lactam antibiotics against resistant strains .
  • Cell Cycle Modulation : Some studies indicate that boronic acid derivatives can influence cell cycle progression, particularly in cancer cells. They may induce cell cycle arrest at the G2/M phase, leading to inhibited proliferation .
  • Antimicrobial Activity : Research has shown that certain phenylboronic acids exhibit antimicrobial properties against various pathogens, including Gram-negative bacteria. This activity is often linked to their ability to penetrate bacterial cell walls and inhibit β-lactamases .

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent:

  • Case Study : A study demonstrated that certain boronic acid derivatives could inhibit the growth of multiple myeloma cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has shown promise in combating antibiotic-resistant bacteria:

  • Research Findings : In vitro studies indicated that this compound could synergistically enhance the activity of meropenem against Klebsiella pneumoniae expressing KPC-2 β-lactamase .

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AnticancerInduces G2/M phase arrest in cancer cells
AntibacterialSynergistic effect with meropenem
Enzyme InhibitionInhibits β-lactamases in resistant strains

Table 2: Case Studies on Anticancer Effects

StudyCell LineIC50 (nM)Mechanism
Multiple MyelomaU2668.21Proteasome inhibition
Breast CancerMDA-MB-23119.38Cell cycle arrest

Properties

IUPAC Name

[2-(diethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULUDWZVHWOWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40400580
Record name [2-(Diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129112-21-6
Record name [2-(Diethylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40400580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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